![molecular formula C8H4BrFN2O2 B13673523 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13673523.png)
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine and fluorine atoms at the 3 and 5 positions, respectively, on the pyrrolo[2,3-b]pyridine ring. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves the following steps :
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine. This can be achieved by bromination and fluorination of the pyrrolo[2,3-b]pyridine core.
Carboxylation: The brominated and fluorinated intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable base, such as sodium hydride (NaH), to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of inhibitors for biological targets, such as kinases and receptors.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the carboxylic acid group.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atom.
3-Fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom.
Uniqueness
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, as well as the carboxylic acid group. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H4BrFN2O2 |
|---|---|
Molekulargewicht |
259.03 g/mol |
IUPAC-Name |
3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrFN2O2/c9-5-4-1-3(10)2-11-7(4)12-6(5)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI-Schlüssel |
JWSMMFHANYNAPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1C(=C(N2)C(=O)O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


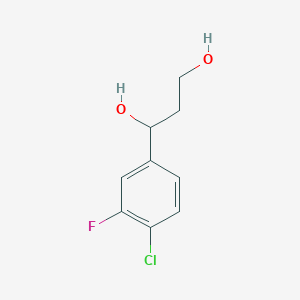

![1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene](/img/structure/B13673458.png)
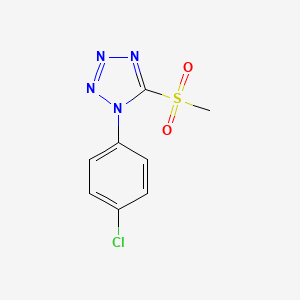

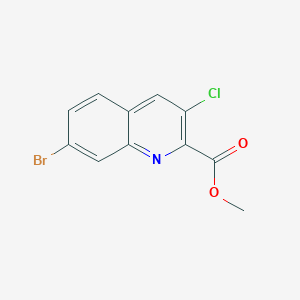
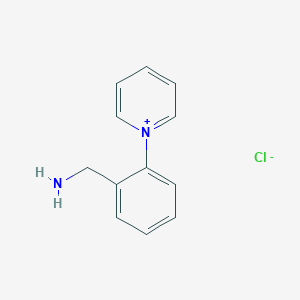
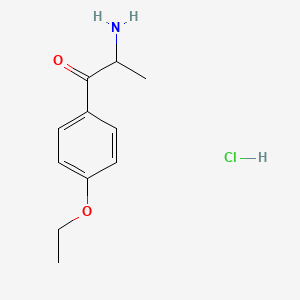
![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
![Furo[2,3-b]pyridine-4-carboxamide](/img/structure/B13673519.png)
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)
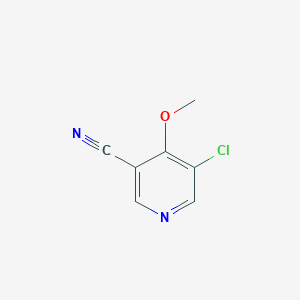
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13673535.png)

